

Spectroscopic Characterization of Metipranolol Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Metipranolol Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Metipranolol Hydrochloride**, a non-selective beta-adrenergic receptor antagonist. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this important pharmaceutical compound. While specific, fully assigned experimental spectra for **Metipranolol Hydrochloride** are not readily available in the public domain, this guide synthesizes data from structurally similar compounds, established spectroscopic principles, and available mass spectrometry data to provide a robust analytical framework.

Chemical Structure and Properties

- IUPAC Name: [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride
- Chemical Formula: C₁₇H₂₈ClNO₄[1]
- Molecular Weight: 345.9 g/mol [1]

Spectroscopic Data



The following tables summarize the expected quantitative data from the spectroscopic analysis of **Metipranolol Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below are predicted based on the analysis of structurally similar beta-blockers, particularly propranolol, and general principles of NMR spectroscopy.[2] [3][4] The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ¹H NMR Spectral Data for **Metipranolol Hydrochloride** in DMSO-d₆

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.0	br s	2H	NH ₂ +
~6.8	S	1H	Ar-H
~5.8	br s	1H	ОН
~4.1	m	1H	СН-ОН
~3.9	m	2H	Ar-O-CH ₂
~3.3	m	1H	CH(CH ₃) ₂
~3.1	m	2H	CH2-NH2+
2.27	S	3H	O-C(=O)-CH ₃
2.15, 2.10, 2.05	S	9H	Ar-CH₃ (3x)
~1.2	d	6H	CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data for **Metipranolol Hydrochloride** in DMSO-d₆



Chemical Shift (δ) ppm	Assignment
~169.0	C=O (acetate)
~150.0	Ar-C-O (ether)
~145.0	Ar-C-O (acetate)
~125-130	Ar-C (quaternary)
~115.0	Ar-CH
~70.0	Ar-O-CH ₂
~65.0	СН-ОН
~50.0	CH(CH₃)₂
~47.0	CH ₂ -NH ₂ +
~21.0	O-C(=O)-CH ₃
~18.0	CH(CH₃)₂
~12.0, ~16.0, ~20.0	Ar-CH₃ (3x)

Infrared (IR) Spectroscopy

The IR spectrum of **Metipranolol Hydrochloride** is expected to show characteristic absorption bands corresponding to its functional groups. The data below is based on the analysis of similar compounds like propranolol hydrochloride.[5][6]

Table 3: Predicted FT-IR Spectral Data for Metipranolol Hydrochloride (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (alcohol), N-H stretch (amine salt)
~2970	Medium	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1200	Strong	C-O stretch (ester and ether)
~1100	Strong	C-N stretch
~800	Medium	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry of **Metipranolol Hydrochloride** provides valuable information for its identification and structural confirmation. The following data is based on MS/MS fragmentation. [7][8]

Table 4: Mass Spectrometry Data for Metipranolol Hydrochloride

m/z Value	Interpretation
310.2	[M+H] ⁺ (protonated molecule of the free base)
233.1	Fragment ion resulting from the loss of the isopropylamino-propanol side chain
191.1	Fragment ion
268.1	Fragment ion

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Metipranolol Hydrochloride**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Metipranolol Hydrochloride**.

Materials:

- Metipranolol Hydrochloride sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of Metipranolol
 Hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Sample Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
 - Typical parameters: pulse angle of 90°, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio.



- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of **Metipranolol Hydrochloride** to identify its functional groups.

Materials:

- Metipranolol Hydrochloride sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind approximately 1-2 mg of Metipranolol Hydrochloride with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[9]



- Pellet Formation:
 - Transfer a portion of the mixture into a pellet die.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Collect a background spectrum of a blank KBr pellet or empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of **Metipranolol Hydrochloride** to determine its molecular weight and fragmentation pattern.

Materials:

- Metipranolol Hydrochloride sample
- Methanol or other suitable solvent
- Mass spectrometer (e.g., LC-MS/MS with ESI or a GC-MS with EI)

Procedure (using Electrospray Ionization - ESI):

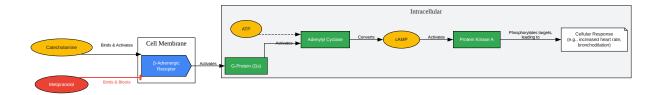
- Sample Preparation: Prepare a dilute solution of Metipranolol Hydrochloride (e.g., 1-10 μg/mL) in a suitable solvent like methanol.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
- · MS Acquisition:



- Acquire the mass spectrum in positive ion mode.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
- MS/MS Fragmentation:
 - Select the protonated molecular ion ([M+H]+) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
 - Acquire the product ion spectrum.

Signaling Pathway and Experimental Workflow Beta-Adrenergic Receptor Antagonist Signaling Pathway

Metipranolol is a non-selective β -adrenergic receptor antagonist. It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β_1 and β_2 -adrenergic receptors. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding. The following diagram illustrates this inhibitory effect.



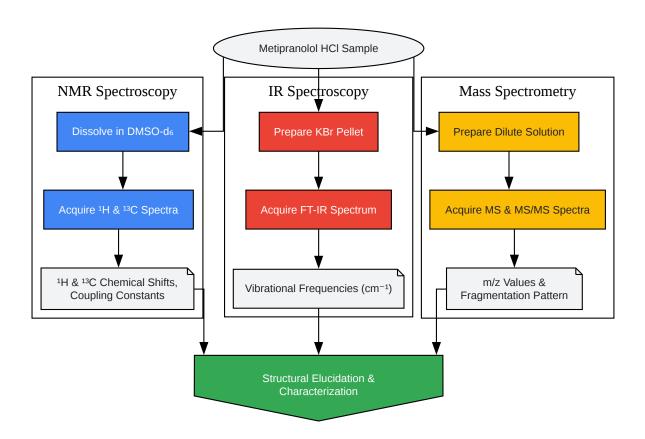
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Beta-Adrenergic Receptor Antagonism by Metipranolol

Spectroscopic Characterization Workflow



The logical workflow for the comprehensive spectroscopic characterization of **Metipranolol Hydrochloride** is outlined below.



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Workflow for Spectroscopic Characterization

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